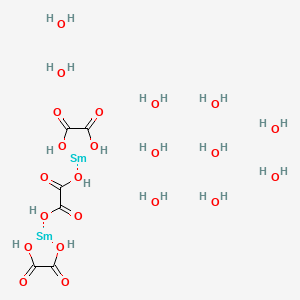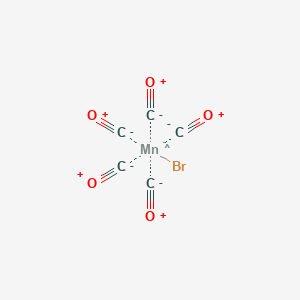
Bromopentacarbonylmanganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromopentacarbonylmanganese is an organometallic compound with the chemical formula BrMn(CO)5. It is a bright orange solid that serves as a precursor to other manganese complexes. This compound is notable for its unique properties and broad range of applications in various fields, making it a subject of extensive laboratory research .
Preparation Methods
Bromopentacarbonylmanganese is typically synthesized by treating dimanganese decacarbonyl with bromine. The reaction can be represented as follows: [ \text{Mn}2(\text{CO}){10} + \text{Br}_2 \rightarrow 2 \text{BrMn(CO)}_5 ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Bromopentacarbonylmanganese undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with donor ligands (L) to form derivatives such as BrMn(CO)3L2.
Reduction Reactions: It serves as a catalyst in the reduction of levulinic acid to methyltetrahydrofuran and the reductive amination of levulinic acid to N-substituted pyrrolidines.
Activation Reactions: It acts as a catalyst in selective C-H activation reactions.
Scientific Research Applications
Bromopentacarbonylmanganese has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which bromopentacarbonylmanganese exerts its effects involves the formation of manganese complexes that act as catalysts. These complexes facilitate various chemical reactions by lowering the activation energy and providing a pathway for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Bromopentacarbonylmanganese can be compared with other similar compounds such as:
Cyclopentadienylmanganese tricarbonyl: Another manganese complex used in organic synthesis.
Dimanganese decacarbonyl: A precursor used in the synthesis of this compound.
Manganese pentacarbonyl chloride: Similar in structure but with different reactivity and applications.
This compound stands out due to its unique ability to catalyze selective C-H activation reactions and its broad applicability in various fields of research and industry .
Properties
InChI |
InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESORJHGSXJTKX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrMnO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310580 |
Source


|
| Record name | Bromopentacarbonylmanganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14516-54-2 |
Source


|
| Record name | Bromopentacarbonylmanganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentacarbonylmanganese | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentacarbonylmanganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
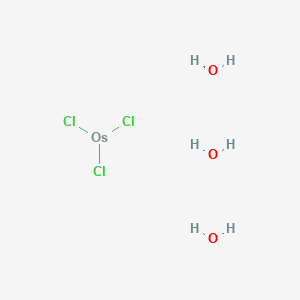
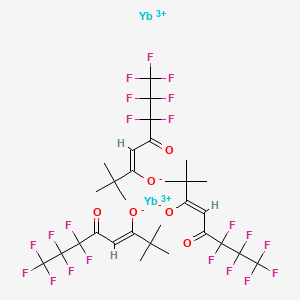
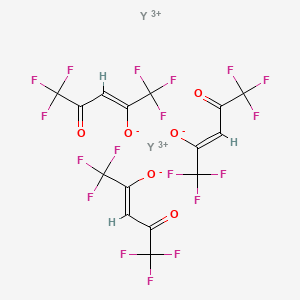
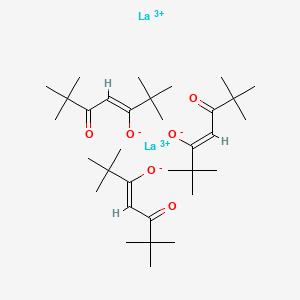
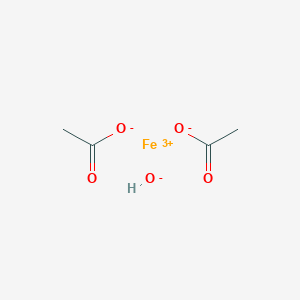
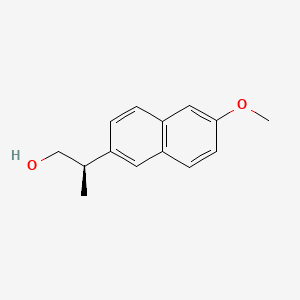
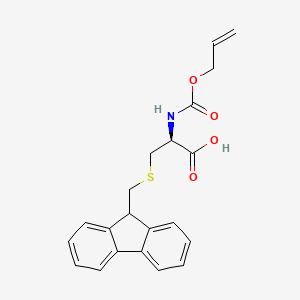
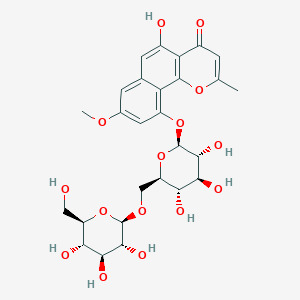
![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)
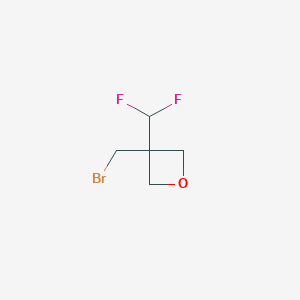
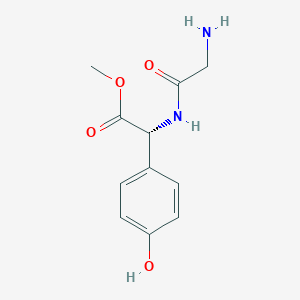
![Benzoic acid, 4-[(2-chloroacetyl)methylamino]-](/img/structure/B8086206.png)
